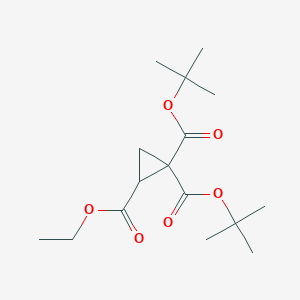









|
REACTION_CXSMILES
|
CC([O-])(C)C.[K+].[C:7]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])(=[O:16])[CH2:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10].Br[CH:23]([CH2:29]Br)[C:24]([O:26][CH2:27][CH3:28])=[O:25]>C1COCC1>[C:8]1([C:9]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:10])([C:7]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:29][CH:23]1[C:24]([O:26][CH2:27][CH3:28])=[O:25] |f:0.1|
|


|
Name
|
|
|
Quantity
|
29 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)CBr
|
|
Name
|
|
|
Quantity
|
11.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
11.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OC(C)(C)C)(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The internal temperature was maintained between −30° C. and −10° C
|
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
|
Type
|
WAIT
|
|
Details
|
After 1.5 h
|
|
Duration
|
1.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
The cooling mixture was removed
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was evaporated
|
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted with ethyl acetate (600 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
purified by CombiFlash (PE:EA=15:1)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(C(C1)C(=O)OCC)(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 18 g | |
| YIELD: PERCENTYIELD | 62% | |
| YIELD: CALCULATEDPERCENTYIELD | 61.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |